2-乙基-1,3-苯并噁唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

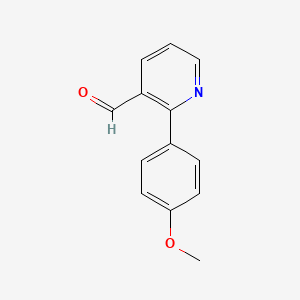

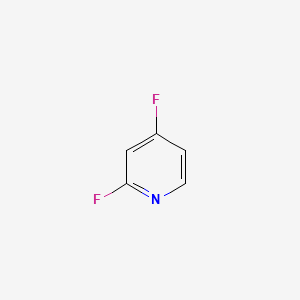

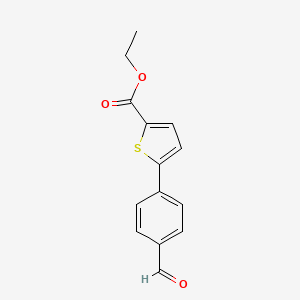

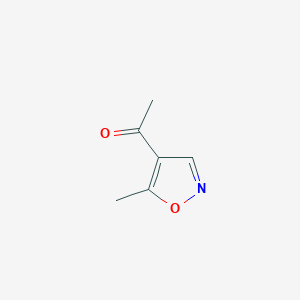

2-Ethyl-1,3-benzoxazol-5-amine is a chemical compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring containing one oxygen and one nitrogen atom. The ethyl group at the 2-position and the amino group at the 5-position on the benzoxazole ring are indicative of the compound's potential for further chemical modification and its relevance in synthetic chemistry for the development of pharmaceuticals, agrochemicals, and other organic materials.

Synthesis Analysis

The synthesis of related benzoxazole derivatives has been reported in several studies. For instance, ethyl 2-oxo-3(2H)-benzoxazoleacetate derivatives were synthesized and further transformed into various imidazolidinedione derivatives through reactions with ammonia, primary amines, or hydrazine . Another study reported the synthesis of a benzothiazol-2-amine derivative through the condensation of 2-aminobenzothiazole with an acetyl-substituted thiophene . Although these studies do not directly describe the synthesis of 2-Ethyl-1,3-benzoxazol-5-amine, they provide insight into the synthetic routes that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a heterocyclic benzoxazole core. Spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry are commonly used to confirm the structure of synthesized compounds . These techniques would likely be employed to analyze the molecular structure of 2-Ethyl-1,3-benzoxazol-5-amine, ensuring the correct placement of the ethyl and amino substituents on the benzoxazole ring.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions. For example, 5-amino- and 6-amino-2-substituted benzoxazoles were shown to react with ethoxymethylene derivatives to yield substitution products that could undergo thermal cyclization to form annelated quinoline derivatives . Transamination reactions have also been explored with benzoxazole acrylates, leading to the formation of bisacrylates . These studies demonstrate the reactivity of benzoxazole derivatives and suggest possible reactions that 2-Ethyl-1,3-benzoxazol-5-amine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the benzoxazole ring. The presence of an ethyl group and an amino group in 2-Ethyl-1,3-benzoxazol-5-amine would affect its properties and reactivity. For instance, the amino group could participate in hydrogen bonding, potentially affecting the compound's solubility in various solvents. The ethyl group might contribute to the compound's hydrophobic character. Detailed analysis of these properties would require experimental data, which is not provided in the current set of papers.

科学研究应用

抗癌药物合成

Murty等人(2011年)研究了2-环氨基-1,3-苯并噁唑及其衍生物的合成,揭示了它们对人类癌细胞系的细胞毒活性。这项研究强调了将2-乙基-1,3-苯并噁唑-5-胺结构纳入化合物用于癌症治疗的潜力,通过探索其对癌细胞的细胞毒效应Murty et al., 2011。

抗微生物活性

从涉及初级胺的反应合成的新型1,2,4-三唑衍生物的研究,包括与2-乙基-1,3-苯并噁唑-5-胺相关的结构,显示出对各种微生物具有良好至中等的抗微生物活性。这突显了其在开发新的抗微生物剂中的作用Bektaş等人,2007年。

配位化合物和结构分析

Téllez等人(2013年)合成了一种新型化合物,具有1,3-苯并噁唑-2-基结构,并分析了其配位化合物和结构性质。这项工作提供了关于苯并噁唑衍生物在配位化学中的结构多样性和应用的见解Téllez等人,2013年。

抗微生物性能增强

Murty等人(2011年)还对苯并噁唑和苯并噁唑酮衍生物进行了研究,强调了环氨基基团的引入以增强抗微生物性能。这项研究提出了一种修改苯并噁唑衍生物以改善其生物活性的途径Murty等人,2011年。

新型杂环化合物合成

Abood(2016年)描述了涉及2-叠氮基苯并噁唑的新型杂环化合物的合成,导致具有潜在在药物化学和有机合成中应用的各种衍生物。这展示了基于苯并噁唑的化合物在合成具有潜在生物活性的结构多样分子方面的实用性Abood, 2016。

材料科学应用

Toiserkani(2011年)对具有苯并噁唑侧链的聚(醚-亚酰亚胺)聚合物进行了研究,探索了新型高性能聚合物的合成和性质。这项工作说明了苯并噁唑衍生物在开发具有增强热性能和机械性能的新材料方面的相关性Toiserkani, 2011。

安全和危害

未来方向

Benzoxazoles, including 2-Ethyl-1,3-benzoxazol-5-amine, have been extensively used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, the future directions of research on 2-Ethyl-1,3-benzoxazol-5-amine could involve further exploration of its potential applications in medicinal and pharmaceutical chemistry.

属性

IUPAC Name |

2-ethyl-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWOCBCQPVKWLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377103 |

Source

|

| Record name | 2-ethyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1,3-benzoxazol-5-amine | |

CAS RN |

204771-75-5 |

Source

|

| Record name | 2-ethyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。